4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate
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Overview
Description
4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate, also known as ACTPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate is not fully understood. However, it has been proposed that 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate has been shown to have antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate in lab experiments is its high purity and stability. Additionally, 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate has been shown to have low toxicity in vitro. However, one limitation of using 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate. One potential direction is to further explore its potential as a fluorescent probe for detecting ROS in cells. Another potential direction is to explore its potential as a photosensitizer in PDT for cancer treatment. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate and its potential applications in treating various diseases.
Synthesis Methods
4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate can be synthesized by reacting 4-methoxybenzoic acid with thiosemicarbazide, followed by reaction with ethyl acetoacetate and then with 4-(bromomethyl)phenyl isocyanate. The resulting compound is then reacted with 4-aminobenzonitrile to yield 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate. This synthesis method has been optimized to yield high purity and high yields of 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate.
Scientific Research Applications
4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities. 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate has also been studied for its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. Additionally, 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenyl 4-methoxybenzoate has been studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
properties
IUPAC Name |
[4-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-15-8-4-13(5-9-15)18(21)23-16-6-2-12(3-7-16)10-14(11-19)17(20)24/h2-10H,1H3,(H2,20,24)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCZBBQPJKEAOX-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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